N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(thiophen-2-yl)acetamide
Description
N-(3-(3-Methylimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(thiophen-2-yl)acetamide is a heterocyclic acetamide derivative featuring two key structural motifs:
- Thiophene-acetamide side chain: The thiophen-2-yl group enhances electronic diversity, while the acetamide linker facilitates hydrogen bonding and target engagement.
Its design aligns with trends in medicinal chemistry targeting enzyme active sites or protein-protein interactions .
Properties
IUPAC Name |
N-[3-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-2-thiophen-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3OS2/c1-12-11-24-18-20-16(10-21(12)18)13-4-2-5-14(8-13)19-17(22)9-15-6-3-7-23-15/h2-8,10-11H,9H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLSAJHRZHSCPQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC(=CN12)C3=CC(=CC=C3)NC(=O)CC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(thiophen-2-yl)acetamide is a complex organic compound with significant biological activity. This article explores its biochemical properties, cellular effects, molecular mechanisms, and potential therapeutic applications based on diverse research findings.
1. Chemical Structure and Properties
The compound features a unique structure that includes an imidazo[2,1-b]thiazole moiety and a thiophene ring, contributing to its biological activity. The chemical formula is , and it is classified under the category of imidazothiazoles.
2.1 Enzyme Interactions
This compound has been shown to interact with various enzymes and proteins, influencing metabolic pathways. Studies have indicated its potential to act as an enzyme inhibitor or activator, affecting cellular functions significantly .
2.2 Cellular Effects
In vitro studies have demonstrated that this compound can influence cell proliferation and apoptosis in cancer cell lines. For instance, it exhibited cytotoxicity against human cervix carcinoma (HeLa) cells with IC50 values in the low micromolar range .
The molecular mechanism involves binding interactions with specific biomolecules. It may inhibit certain enzymes or receptors, leading to alterations in gene expression and subsequent cellular responses. For example, its interactions may modulate pathways involved in cancer cell growth and survival .
4.1 Anticancer Activity
Recent studies have reported the anticancer properties of imidazo[2,1-b]thiazole derivatives, including this compound. In particular, derivatives have shown promising results against various cancer cell lines:
| Cell Line | IC50 Value (µM) |
|---|---|
| HeLa | 0.5 |
| CEM | 0.8 |
| L1210 | 1.0 |
These values indicate that the compound exhibits significant antiproliferative activity across different cancer types .
4.2 Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties against Mycobacterium tuberculosis (MTB). Preliminary results suggest that it may serve as a potential anti-tubercular agent with effective inhibitory concentrations .
5. Case Studies
Case Study 1: Anticancer Efficacy
In a study conducted on pancreatic cancer cells (SUIT-2), this compound demonstrated significant cytotoxic effects with an IC50 value of 0.7 µM, showcasing its potential as a therapeutic agent in resistant cancer types .
Case Study 2: Tuberculosis Research
A series of derivatives were synthesized and evaluated for their anti-tubercular activity against MTB H37Ra strain. Among these, compounds similar to this compound exhibited IC50 values ranging from 1.35 to 2.18 µM, indicating promising anti-tubercular activity .
6. Conclusion
This compound shows considerable promise due to its multifaceted biological activities, particularly in oncology and infectious diseases such as tuberculosis. Ongoing research is essential to fully elucidate its mechanisms of action and therapeutic potential.
Scientific Research Applications
Anticancer Activity
Numerous studies have highlighted the anticancer potential of N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(thiophen-2-yl)acetamide. The following table summarizes its cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 Value (µM) |
|---|---|
| HeLa | 0.5 |
| CEM | 0.8 |
| L1210 | 1.0 |
| SUIT-2 | 0.7 |
These values indicate that the compound exhibits significant antiproliferative activity across different cancer types, suggesting its potential as a therapeutic agent.
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity, particularly against Mycobacterium tuberculosis (MTB). Preliminary findings suggest that it may serve as a potential anti-tubercular agent with effective inhibitory concentrations.
Case Study 1: Anticancer Efficacy
A study focusing on pancreatic cancer cells (SUIT-2) demonstrated significant cytotoxic effects of this compound with an IC50 value of 0.7 µM. This underscores its potential as a therapeutic agent in resistant cancer types.
Case Study 2: Tuberculosis Research
In a series of experiments evaluating anti-tubercular activity against the MTB H37Ra strain, derivatives similar to this compound exhibited IC50 values ranging from 1.35 to 2.18 µM, indicating promising anti-tubercular activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structure-Activity Relationship (SAR) Insights
- Imidazo[2,1-b]thiazole Core : Methyl substitution at position 3 (target compound) may enhance metabolic stability compared to unsubstituted analogues .
- Thiophene vs.
- Acetamide Linker : Critical for hydrogen bonding; replacement with thioacetamide () reduces polarity but may increase membrane permeability .
Mechanistic and Target Differences
- Antiviral Activity : Compound 18 () inhibits HIV-1 by binding to the MA protein’s PI(4,5)P₂ pocket. The target compound’s thiophene may alter binding specificity compared to 18’s piperidinylsulfonyl group .
- Kinase Inhibition : HER2/CD221-targeting analogues () rely on pyrimidine-morpholine substituents for dual inhibition, whereas the target compound’s simpler structure may limit polypharmacology .
Q & A
Q. What are the optimal synthetic routes for preparing N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(thiophen-2-yl)acetamide, and how are intermediates characterized?
- Methodological Answer : The synthesis typically involves cyclocondensation of precursors such as substituted imidazo[2,1-b]thiazoles and thiophenyl acetamide derivatives. Key steps include:
- Cyclization : Use of concentrated sulfuric acid to facilitate heterocyclic ring formation, as demonstrated in analogous imidazo-thiazole syntheses .
- Intermediate Characterization : Techniques include TLC (chloroform:acetone, 3:1) to monitor reaction progress, IR spectroscopy (νmax ~1670 cm<sup>−1</sup> for C=O stretching), and <sup>1</sup>H/<sup>13</sup>C NMR for structural confirmation (e.g., δ = 1.91 ppm for methyl groups in acetamide moieties) .
Q. Which spectroscopic and analytical techniques are critical for confirming the compound’s purity and structural integrity?
- Methodological Answer :
- Spectroscopy :
- IR : Identifies functional groups (e.g., C=O at ~1670 cm<sup>−1</sup>, NH stretches at ~3300 cm<sup>−1</sup>) .
- NMR : <sup>1</sup>H NMR resolves aromatic protons (δ = 7.20–8.96 ppm) and acetamide methyl groups (δ = 1.91 ppm). <sup>13</sup>C NMR confirms carbonyl carbons (δ = 163–176 ppm) .
- Mass Spectrometry : High-resolution MS (e.g., FAB-MS) validates molecular weight (e.g., [M+H]<sup>+</sup> at m/z = 384) .
- X-ray Diffraction : Resolves crystal packing and bond angles (e.g., C1-C2-C3 = 121.4°, N7-C8-O10 = 112.6°) in co-crystallized intermediates .
Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to in vitro assays?
- Methodological Answer :
- Solubility : Screen solvents like DMSO (for stock solutions) and aqueous buffers (pH 7.4) with surfactants (e.g., Tween-80) to mitigate hydrophobicity. Computational tools (e.g., COSMO-RS) predict solubility profiles based on molecular polarity .
- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to detect degradation products. Adjust storage to inert atmospheres if oxidation is observed .
Advanced Research Questions
Q. How can computational modeling optimize the compound’s binding interactions with target proteins (e.g., kinases)?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina or Schrödinger Maestro to model interactions with active sites (e.g., ATP-binding pockets in kinases). Prioritize residues with hydrogen-bonding potential (e.g., backbone carbonyls) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Analyze RMSD (<2.0 Å) and ligand-protein interaction fingerprints (e.g., hydrophobic contacts with thiophene rings) .
- QM/MM : Refine electronic interactions (e.g., charge transfer from thiazole sulfur) using B3LYP/SDD basis sets .
Q. What strategies resolve contradictions in biological activity data across different assay systems?
- Methodological Answer :
- Assay Validation : Cross-validate using orthogonal methods (e.g., cell viability via MTT and ATP-luciferase assays). Control for off-target effects via siRNA knockdown of suspected targets .
- Metabolic Stability : Compare results in hepatocyte vs. microsomal assays to identify enzyme-specific degradation pathways .
- Data Normalization : Use Z-factor scoring to exclude assays with poor dynamic ranges. Reconcile IC50 discrepancies by standardizing cell passage numbers and serum conditions .
Q. How can synthetic byproducts or polymorphic forms be identified and controlled during scale-up?
- Methodological Answer :
- Byproduct Analysis : Employ LC-MS/MS to detect impurities (e.g., des-methyl analogs or oxidized thiophene derivatives). Optimize reaction stoichiometry (e.g., 1.2:1 molar ratio of thiophene to imidazo-thiazole) to minimize side reactions .
- Polymorph Screening : Use solvent-mediated crystallization (e.g., ethanol/water gradients) and characterize forms via PXRD. Thermodynamically stable forms often exhibit higher melting points (e.g., >500 K) .
Q. What methodologies elucidate the compound’s mechanism of action in complex biological systems?
- Methodological Answer :
- Chemical Proteomics : Employ affinity chromatography with immobilized compound analogs to pull down target proteins. Validate hits via Western blot or SPR .
- Transcriptomics : Perform RNA-seq on treated vs. untreated cells to identify differentially expressed pathways (e.g., apoptosis-related genes). Cross-reference with KEGG/GO databases .
- Metabolomics : Use LC-HRMS to track metabolite shifts (e.g., ATP/ADP ratios) indicative of kinase inhibition .
Key Considerations for Researchers
- Contradictions : Variability in biological activity may arise from assay-specific conditions (e.g., serum protein binding) or polymorphic forms. Always cross-validate with structural analogs .
- Advanced Tools : Integrate computational prediction (e.g., reaction path search via quantum chemistry) with high-throughput experimentation to accelerate optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
